molecular formula C20H19BrN2O4 B11603579 2-amino-4-(2-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-(2-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B11603579
M. Wt: 431.3 g/mol
InChI Key: OPUNYQSQWXICTQ-UHFFFAOYSA-N
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Description

2-amino-4-(2-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including an amino group, a bromo-substituted phenyl ring, and a hydroxychromene core, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes to produce diaryl methanes. These intermediates are then subjected to O-Me demethylation using boron tribromide (BBr3) to yield the desired bromophenol derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-4-(2-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(2-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like acetylcholinesterase and carbonic anhydrase by binding to their active sites, thereby preventing the breakdown of neurotransmitters and regulating pH levels in tissues . These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-amino-4-(2-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19BrN2O4

Molecular Weight

431.3 g/mol

IUPAC Name

2-amino-4-(2-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C20H19BrN2O4/c1-3-25-17-8-13(15(21)9-18(17)26-4-2)19-12-6-5-11(24)7-16(12)27-20(23)14(19)10-22/h5-9,19,24H,3-4,23H2,1-2H3

InChI Key

OPUNYQSQWXICTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Br)OCC

Origin of Product

United States

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